Mass Spectrometry: +6.04 Da Mass Shift Enables Unambiguous Analyte Discrimination
The fully deuterated 1,3-Dimethylthiourea-d6 provides a mass shift of +6.04 Da relative to the unlabeled compound (MW 104.17 vs. 110.21). This exceeds the mass difference of typical M+1 or M+2 isotopologues, ensuring the internal standard peak is completely resolved from the analyte's natural isotope distribution, even in low-resolution mass spectrometers [1]. This contrasts with a theoretical d3-labeled analog, which would have a mass shift of only +3.02 Da, potentially overlapping with the unlabeled analyte's M+2 peak [2].
| Evidence Dimension | Molecular Weight and Mass Shift |
|---|---|
| Target Compound Data | 110.21 g/mol; +6.04 Da shift from unlabeled |
| Comparator Or Baseline | 1,3-Dimethylthiourea (unlabeled): 104.17 g/mol; 1,3-Dimethylthiourea-d3 (theoretical): ~107.19 g/mol; +3.02 Da shift |
| Quantified Difference | Mass shift of +6.04 Da for d6 vs. +3.02 Da for d3; 0.00 Da for unlabeled |
| Conditions | Calculated from molecular formulas: C3H8N2S (104.17 g/mol) vs. C3H2D6N2S (110.21 g/mol) [1] |
Why This Matters
The larger mass shift eliminates spectral overlap with the analyte's M+2 isotope, a common source of quantification error in LC-MS/MS methods, thereby improving method accuracy and precision.
- [1] PubChem. (2025). 1,3-Dimethylthiourea-d6. Compound Summary for CID 71316124. National Center for Biotechnology Information. View Source
- [2] Labmate Online. (n.d.). How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
